molecular formula C12H13FO B2702257 [3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287339-59-5

[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No. B2702257
CAS RN: 2287339-59-5
M. Wt: 192.233
InChI Key: CALLAGBRQYCEPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as FPPP, is a synthetic compound that belongs to the class of cathinone derivatives. It has been widely used in scientific research for its potential therapeutic effects.

Mechanism of Action

[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts as a reuptake inhibitor of dopamine, serotonin, and norepinephrine. It binds to the transporters for these neurotransmitters and prevents them from taking up the neurotransmitters from the synapse, leading to an increase in their concentration in the brain. This, in turn, leads to an increase in the activity of these neurotransmitters and a subsequent improvement in mood.
Biochemical and Physiological Effects:
[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine, leading to an improvement in mood and a reduction in anxiety and depression. It has also been found to increase the activity of the mesolimbic dopamine system, which is involved in the reward pathway of the brain.

Advantages and Limitations for Lab Experiments

[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has several advantages for lab experiments. It is relatively easy to synthesize and has a high potency, making it a useful tool for studying the dopamine system. However, [3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has some limitations as well. It has a short duration of action, which makes it difficult to use in long-term experiments. Additionally, it has a high potential for abuse, which may limit its use in certain research settings.

Future Directions

There are several future directions for the research on [3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of focus could be on the development of new analogs of [3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol that have improved pharmacokinetic properties and a lower potential for abuse. Another area of focus could be on the use of [3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol in the treatment of various psychiatric disorders, such as depression and anxiety. Further research could also be conducted to better understand the mechanism of action of [3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol and its effects on the brain.
Conclusion:
In conclusion, [3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects. It acts as a reuptake inhibitor of dopamine, serotonin, and norepinephrine, leading to an improvement in mood and a reduction in anxiety and depression. Although it has some limitations, [3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has several advantages for lab experiments and has several potential future directions for research.

Synthesis Methods

[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized through a multi-step process that involves the reaction of 3-fluorophenylacetonitrile with cyclohexanone, followed by reduction with lithium aluminum hydride. The final product is obtained by treating the resulting alcohol with hydrochloric acid.

Scientific Research Applications

[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to act as a potent inhibitor of the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. [3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been shown to enhance the release of serotonin and norepinephrine, two other neurotransmitters that are involved in mood regulation.

properties

IUPAC Name

[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO/c13-10-3-1-2-9(4-10)12-5-11(6-12,7-12)8-14/h1-4,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALLAGBRQYCEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC(=CC=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol

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